molecular formula C19H15BrN2O3 B11023751 2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one

2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B11023751
M. Wt: 399.2 g/mol
InChI Key: ALSZBWJEVZGISO-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one: BMPPO , is a heterocyclic compound with an intriguing structure. It combines a pyridazinone core with substituents that confer specific properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes::

    Alkylation Method:

Industrial Production::
  • While industrial-scale production methods are not widely documented, the synthetic routes mentioned above can serve as starting points for scaled-up processes.

Chemical Reactions Analysis

BMPPO undergoes various reactions:

    Oxidation: It can be oxidized under appropriate conditions.

    Reduction: Reduction reactions may yield different intermediates or products.

    Substitution: Substituents on the phenyl rings can be modified.

    Common Reagents: Alkyl halides, reducing agents, and oxidizing agents.

    Major Products: These depend on reaction conditions and substituents.

Scientific Research Applications

BMPPO finds applications in:

    Medicinal Chemistry: Investigating its potential as a drug candidate.

    Biological Studies: Assessing its effects on cellular processes.

    Materials Science: Exploring its use in materials with specific properties.

Mechanism of Action

  • The exact mechanism remains an active area of research.
  • Potential molecular targets and pathways need further exploration.

Comparison with Similar Compounds

  • BMPPO’s uniqueness lies in its pyridazinone scaffold.
  • Similar compounds include other pyridazinones and related heterocycles.

Properties

Molecular Formula

C19H15BrN2O3

Molecular Weight

399.2 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C19H15BrN2O3/c1-25-16-8-4-13(5-9-16)17-10-11-19(24)22(21-17)12-18(23)14-2-6-15(20)7-3-14/h2-11H,12H2,1H3

InChI Key

ALSZBWJEVZGISO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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